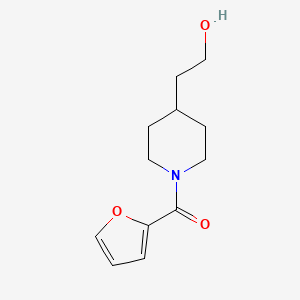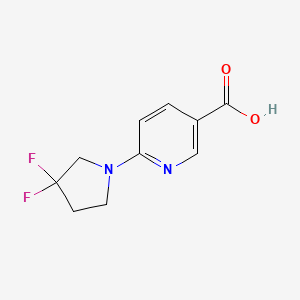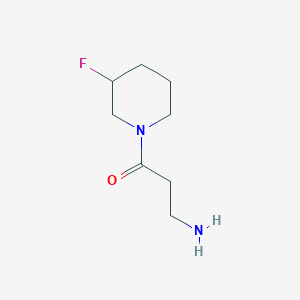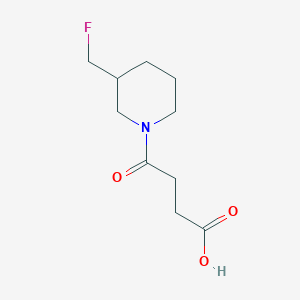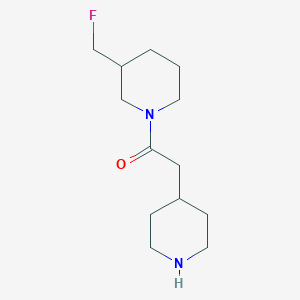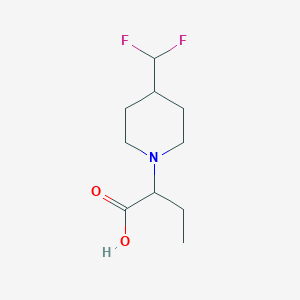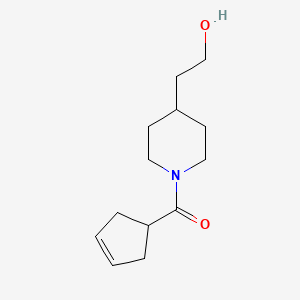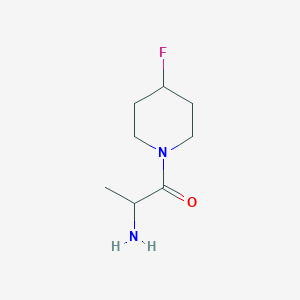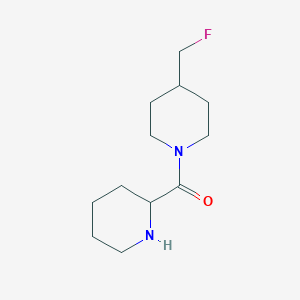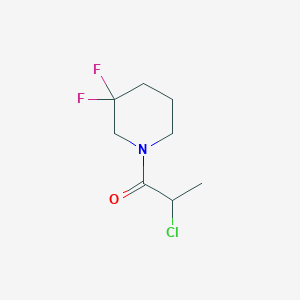
2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid
Vue d'ensemble
Description
“2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid” is a piperidine derivative. It has a molecular formula of C10H18FNO2 . The average mass is 203.254 Da and the monoisotopic mass is 203.132156 Da .
Synthesis Analysis
While specific synthesis methods for “2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid” were not found, general methods for synthesizing similar compounds involve the use of pinacol boronic esters . These esters are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of "2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid" .Molecular Structure Analysis
The molecular structure of “2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid” consists of a piperidine ring with a fluoromethyl group at the 4-position and a butanoic acid group at the 2-position .Applications De Recherche Scientifique
Role in Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This wide range of applications makes piperidine derivatives extremely valuable in the field of drug discovery .
Role in the Synthesis of NAmPRTase Inhibitors
“2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid” can be used as a reactant for the synthesis of NAmPRTase inhibitors . NAmPRTase (Nicotinamide phosphoribosyltransferase) is an enzyme that plays a key role in the salvage pathway of NAD+ biosynthesis, and its inhibitors have potential therapeutic applications in cancer treatment.
Role in the Synthesis of FK866 Analogs
This compound can also be used in the synthesis of FK866 analogs for NAD salvage inhibition . FK866 is a potent inhibitor of NAmPRTase and has shown promise in preclinical studies for the treatment of cancer.
Role in the Modification of 3-amidinophenylalanine-derived Matriptase Inhibitors
“2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid” can be used for the modification of 3-amidinophenylalanine-derived matriptase inhibitors . Matriptase is a type II transmembrane serine protease implicated in various physiological and disease processes, and its inhibitors could have potential therapeutic applications.
Role in Reactions with 2-magnesiated Oxazoles
This compound can participate in reactions between Weinreb amides and 2-magnesiated oxazoles . Such reactions could be useful in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-2-9(10(13)14)12-5-3-8(7-11)4-6-12/h8-9H,2-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAWPXBPUNTGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



